(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O2/c1-7-3-8(2)21-12(17-7)18-10(19-21)11(22)20-4-9(5-20)23-6-13(14,15)16/h3,9H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCAFTGQBCSUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CC(C3)OCC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic derivative of triazolo-pyrimidines that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a triazolo-pyrimidine moiety and a trifluoroethoxy azetidine. The molecular formula is with a molecular weight of approximately 325.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antifungal Activity : Preliminary studies indicate significant antifungal properties against various strains including Rhizoctonia solani .
- Herbicidal Activity : The compound demonstrates herbicidal effects, making it a candidate for agricultural applications .
- Calcium Channel Blocker Activity : Similar derivatives have been noted for their ability to act as calcium channel blockers in neuroblastoma cells .
Antifungal and Herbicidal Studies
A study conducted by Yang et al. synthesized several derivatives of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine and assessed their biological activity. The results indicated that these compounds displayed varying degrees of herbicidal and fungicidal activities. In particular:
- Fungicidal Activity : The compounds exhibited excellent activity against Rhizoctonia solani, suggesting potential use as fungicides in agriculture .
- Herbicidal Efficacy : The synthesized compounds showed promising herbicidal properties which could be beneficial in crop protection .
Calcium Channel Blocking Activity
Research has also highlighted the potential of triazolo-pyrimidine derivatives as calcium channel blockers. A study investigated the effects of these compounds on inward calcium currents in hybrid cells. The findings suggested that these compounds could modulate calcium influx, indicating potential therapeutic applications in cardiovascular diseases .
Data Summary Table
Case Studies
- Fungicide Development : In a study focused on agricultural applications, various derivatives were tested for their ability to inhibit fungal growth. Results indicated that certain modifications to the triazolo-pyrimidine structure enhanced antifungal potency significantly.
- Cardiovascular Applications : Another investigation into the calcium channel blocking properties revealed that specific analogs could reduce calcium currents effectively in cardiac cells, suggesting a pathway for developing new cardiovascular drugs.
Comparison with Similar Compounds
Structural Analogues of [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Activity: Methyl vs. Methoxy Groups: Compounds 8c (5,7-dimethoxy) and 8d (5,7-dimethyl) both show herbicidal activity, suggesting that electron-donating groups at these positions are favorable. Linker and Functional Groups: The target compound’s methanone-azetidine linker differs from sulfonamide-linked analogs (8c, 8d). Sulfonamides are known for hydrogen-bonding capabilities, while the azetidine ring introduces conformational rigidity and basicity, which may influence target selectivity .
Trifluoroethoxy vs. Other Substituents :
- The 3-(2,2,2-trifluoroethoxy) group in the target compound introduces strong electronegativity and metabolic stability, contrasting with the 2,2-difluoroethoxy or propylsulfanyl groups in analogs. This could reduce oxidative degradation in vivo .
Comparison with [1,2,4]Triazolo[1,5-a][1,3,5]triazine Derivatives
While structurally distinct, triazolo-triazine derivatives (e.g., compounds 23–25, 30, 33, 36) share fused heterocyclic cores and are explored as pharmacological tools . Key differences include:
- Substituent Flexibility : Triazolo-triazines often feature benzyl or furan substituents, whereas the target compound’s azetidine moiety offers a compact, polar group.
- Applications : Triazolo-triazines are prioritized for kinase inhibition or anticancer activity, whereas triazolopyrimidines are more commonly herbicidal .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, and how can yield/purity be improved?
- Methodology :
- Begin with condensation of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylic acid with 3-(2,2,2-trifluoroethoxy)azetidine using coupling reagents (e.g., HATU or DCC) in anhydrous DMF at 0–25°C.
- Optimize reaction time (typically 12–24 hours) and stoichiometry (1:1.2 molar ratio of acid to amine). Monitor via TLC (ethyl acetate/light petroleum, 3:7) .
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl3 or DMSO-d6). Key signals include trifluoroethoxy protons (δ 4.5–5.0 ppm) and azetidine ring protons (δ 3.5–4.0 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass error .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole/pyrimidine ring vibrations .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC50 determination) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) via fluorescence-based assays .
- ADMET profiling : Use Caco-2 permeability and microsomal stability assays to prioritize lead candidates .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for triazolopyrimidine derivatives?
- Methodology :
- Comparative SAR table :
| Substituent Position | Functional Group | Observed Activity | Key Reference |
|---|---|---|---|
| Pyrimidine C-5,7 | Methyl | Enhanced enzyme inhibition (CDK2) | |
| Azetidine C-3 | Trifluoroethoxy | Improved metabolic stability | |
| Triazole C-2 | Methanone linker | Tunable solubility/logP |
- Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (PDB: 3LD6) .
Q. How can enantiomeric separation be achieved for chiral intermediates in the synthesis?
- Methodology :
- Employ chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10) for azetidine intermediates .
- Optimize resolution using supercritical fluid chromatography (SFC) with CO2/ethanol modifiers .
Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via UPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere .
Q. How to identify off-target interactions and potential toxicity mechanisms?
- Methodology :
- Proteome-wide profiling : Use thermal shift assays (TSA) to detect protein binding .
- Transcriptomics : Treat primary hepatocytes and analyze RNA-seq data for dysregulated pathways (e.g., CYP450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
